molecular formula C22H19NO6S3 B2665822 N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide CAS No. 877817-12-4

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide

Cat. No.: B2665822
CAS No.: 877817-12-4
M. Wt: 489.58
InChI Key: MYZSLWQIRAALEH-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic framework. Its structure integrates a furan ring, a thiophene sulfonyl group, and a phenoxy-substituted benzene sulfonamide moiety.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO6S3/c24-31(25,22-9-5-15-30-22)21(20-8-4-14-28-20)16-23-32(26,27)19-12-10-18(11-13-19)29-17-6-2-1-3-7-17/h1-15,21,23H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZSLWQIRAALEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene intermediates. The furan ring can be synthesized through the catalytic cross-ketonization of bio-based 2-methyl furoate and acetic acid over a zirconia catalyst . Thiophene derivatives can be synthesized using condensation reactions such as the Gewald reaction, which involves sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

The final step involves the sulfonation of the phenoxybenzene ring and subsequent coupling with the furan and thiophene intermediates under controlled conditions. This process may require the use of strong acids or bases and elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Continuous-flow reactors and optimized reaction conditions would be employed to ensure high yield and purity. The use of catalysts and automated systems would enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfone, while reduction of the sulfonamide group may produce the corresponding amine.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The sulfonamide group is known for its antibacterial effects, and studies show that derivatives of this compound can have minimum inhibitory concentrations (MICs) against various bacteria:

  • Staphylococcus aureus : MICs ranging from 20 to 70 µM
  • Escherichia coli : Similar ranges observed

These findings suggest that N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide could be effective against both Gram-positive and Gram-negative bacteria.

Cytotoxicity Testing

In vitro assays have demonstrated low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero and MDCK cells. This indicates a favorable safety profile while maintaining efficacy against pathogens.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Intermediates : Reaction between furan derivatives and thiophene derivatives under basic conditions.
  • Hydroxylation and Sulfonation : Introduction of hydroxyl and sulfonamide groups to achieve the final structure.

Antibacterial Activity Study

A study on structurally related compounds demonstrated their effectiveness against common bacterial strains. The dual heterocyclic structure of this compound could yield similar or enhanced activity compared to existing antibiotics.

Cytotoxicity Testing

In vitro assays indicated low cytotoxicity for related compounds, suggesting that while the compound may be effective against certain pathogens, it exhibits a favorable safety profile.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide-Heterocyclic Hybrids

a. Triazole-Sulfonamide Derivatives (Compounds [7–9])

  • Structure : These compounds feature a 1,2,4-triazole core substituted with phenylsulfonyl and difluorophenyl groups. In contrast, the target compound replaces the triazole with a furan-thiophene system.
  • Synthesis : Synthesized via cyclization of hydrazinecarbothioamides under alkaline conditions, followed by S-alkylation . The target compound’s synthesis likely involves sulfonylation and nucleophilic substitution, inferred from similar pathways in and .
  • Key Spectral Data: IR: Absence of C=O (1663–1682 cm⁻¹) in triazoles vs. NMR: Triazole derivatives show aromatic proton shifts at δ 7.2–8.1 ppm, comparable to the phenoxy and thiophene protons in the target compound .

b. Ranitidine-Related Compounds ()

  • Structure: Ranitidine derivatives (e.g., ranitidine amino alcohol hemifumarate) share a furanmethyl-sulfonamide backbone but lack the thiophene sulfonyl group.

c. Biphenyl-Sulfonamides (Compounds 2e, 2f in )

  • Structure : Feature bulky tert-butyl or biphenyl substituents instead of the target’s furan-thiophene system.
  • Synthesis : Employ radical-mediated pathways (e.g., GP1 method) with higher yields (66–75%) compared to triazole derivatives (unreported yields) .
Spectroscopic and Analytical Comparisons
Property Target Compound (Inferred) Triazole-Sulfonamides Ranitidine Derivatives
IR Peaks (cm⁻¹) S=O (~1250), NH (~3300) C=S (1247–1255), NH (3278–3414) S=O (~1250), NO₂ (~1520)
1H-NMR Shifts (ppm) Furan H: ~6.5; Thiophene H: ~7.2 Aromatic H: 7.2–8.1 Furan H: 6.3–6.7; CH₃: ~2.4
Molecular Weight ~500–550 (estimated) 450–500 300–400
Pharmacological Implications
  • Triazole Derivatives : Exhibit antimicrobial and anti-inflammatory activities due to sulfonamide and triazole moieties .
  • Ranitidine Analogs : Highlight the role of sulfonamide-furan systems in targeting proton pumps or H₂ receptors .
  • Target Compound’s Potential: The thiophene sulfonyl group may improve metabolic stability compared to ranitidine’s nitroacetamide group .

Research Findings and Limitations

  • Structural Uniqueness: The combination of furan, thiophene sulfonyl, and phenoxy groups distinguishes the target compound from triazole or ranitidine-like derivatives.
  • Data Gaps : Direct pharmacological or kinetic data are absent in the evidence; inferences rely on structural analogs.
  • Synthetic Challenges : Multi-step synthesis and purification (e.g., column chromatography in ) may limit scalability .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophene-2-sulfonyl)ethyl]-4-phenoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound exhibits a unique molecular structure characterized by the presence of furan and thiophene rings, along with sulfonamide and phenoxy groups. Its molecular formula is C22H21N3O5S2C_{22}H_{21}N_3O_5S_2 with a molecular weight of approximately 471.55 g/mol. The presence of these functional groups suggests a diverse range of potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Furan and Thiophene Groups : These are synthesized through reactions involving furan and thiophene derivatives.
  • Coupling Reactions : The furan and thiophene groups are coupled with ethyl chains under specific conditions.
  • Introduction of the Phenoxy Group : This step involves the attachment of the phenoxy group to the sulfonamide structure.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, furan derivatives have demonstrated significant action against Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties : Studies suggest that compounds containing furan and thiophene moieties can inhibit cancer cell proliferation. For example, structure–activity relationship studies have indicated enhanced anti-proliferative activity in related compounds .
  • Enzyme Inhibition : The sulfonamide group is known to interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial for developing therapeutic agents targeting various diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several furan-based compounds, revealing that certain derivatives exhibited stronger inhibition than traditional antibiotics such as streptomycin .
  • Anticancer Research : In vitro studies have highlighted the effectiveness of related compounds in inhibiting tumor growth, suggesting that modifications in the phenoxy or sulfonamide groups could enhance their therapeutic potential .

The precise mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can alter enzymatic activity, leading to various biological effects that contribute to its antimicrobial and anticancer properties .

Q & A

Q. Answer :

  • Spectroscopy :
    • NMR : ¹H and ¹³C NMR confirm substituent integration (e.g., furan protons at δ 6.2–7.4 ppm, thiophene-SO₂ at δ 3.1–3.5 ppm) .
    • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected at m/z ~507.2) .
  • X-ray Crystallography : Single-crystal diffraction resolves bond angles and confirms stereochemistry. Crystallize in methanol/acetone (1:2) at 4°C for 72 hours. Data refinement with SHELXL-97 achieves R-factor <0.05 .

Advanced Tip : Compare experimental IR spectra (e.g., S=O stretches at 1150–1250 cm⁻¹) with computational DFT models to detect conformational anomalies .

What in vitro assays are suitable for evaluating its biological activity in therapeutic pathways?

Q. Answer :

  • Enzyme Inhibition : Test against sulfonamide-targeted enzymes (e.g., carbonic anhydrase) using fluorescence-based assays (λex/λem = 280/450 nm) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination) with 48-hour exposure .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with proteins (KD calculation via Biacore T200) .

Data Interpretation : Normalize results against controls (e.g., furosemide for diuretic activity comparisons) .

How can discrepancies in reported biological activity data across studies be resolved?

Q. Answer :

  • Variable Control : Standardize assay conditions (pH, temperature, solvent/DMSO concentration ≤0.1%) .
  • Replication : Perform triplicate experiments with blinded data analysis to minimize bias.
  • Meta-Analysis : Cross-reference with structurally analogous sulfonamides (e.g., N-(furan-2-ylmethyl) derivatives) to identify activity trends .

Case Study : Contradictory IC₅₀ values may arise from differences in cell line passage numbers or serum content in media .

How to design experiments for structure-activity relationship (SAR) studies?

Q. Answer :

  • Functional Group Modulation :
    • Replace the thiophene-sulfonyl group with pyridine-sulfonyl to assess electronic effects.
    • Modify the phenoxybenzene ring with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups .
  • Biological Testing : Screen analogs against a panel of enzymes/cell lines to correlate substituents with potency .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding poses and prioritize synthetic targets .

Example : The hydroxyethyl group in related sulfonamides enhances solubility but reduces membrane permeability—balance hydrophilicity with logP optimization .

What challenges arise in crystallizing this compound for X-ray analysis?

Q. Answer :

  • Solubility Issues : Low solubility in polar solvents (e.g., water) necessitates mixed-solvent systems (e.g., DMF/ethanol).
  • Polymorphism : Screen crystallization conditions (temperature, solvent ratios) to isolate the most stable polymorph .
  • Crystal Quality : Use slow evaporation at 4°C and seed with microcrystals to improve diffraction resolution .

Data Example : Crystals of analogous sulfonamides exhibit orthorhombic systems (space group P2₁2₁2₁) with Z = 4 .

How to assess the compound’s stability under experimental storage conditions?

Q. Answer :

  • Accelerated Degradation Studies :
    • Expose to 40°C/75% RH for 4 weeks and analyze via HPLC (C18 column, acetonitrile/water gradient) for degradation products .
    • Monitor hydrolysis of the sulfonamide bond (pH 7.4 PBS buffer, 37°C).
  • Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the thiophene ring .

Stability Criteria : >90% purity retention after 30 days at -20°C .

What computational methods predict its pharmacokinetic properties?

Q. Answer :

  • ADME Prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate solvation in explicit water (GROMACS) to assess conformational flexibility and hydration effects .

Validation : Compare predicted logP (e.g., ~3.2) with experimental shake-flask measurements .

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